molecular formula C18H15NO2 B14982480 N-methyl-N-phenyl-1-benzoxepine-4-carboxamide

N-methyl-N-phenyl-1-benzoxepine-4-carboxamide

Cat. No.: B14982480
M. Wt: 277.3 g/mol
InChI Key: VHKDJWSFRYLYIR-UHFFFAOYSA-N
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Description

N-methyl-N-phenyl-1-benzoxepine-4-carboxamide is a chemical compound known for its unique structure and potential applications in various fields This compound belongs to the class of benzoxepines, which are characterized by a seven-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-phenyl-1-benzoxepine-4-carboxamide typically involves the reaction of benzoxepine-4-carboxylates with N-methyl-N-phenylamine. One common method includes the use of catalytic amounts of bismuth triflate (Bi(OTf)3) or acetic acid in toluene under reflux conditions . This reaction facilitates the formation of the desired compound through a one-pot synthesis approach.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenyl-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoxepine derivatives.

Scientific Research Applications

N-methyl-N-phenyl-1-benzoxepine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-phenyl-1-benzoxepine-4-carboxamide stands out due to its unique benzoxepine structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

N-methyl-N-phenyl-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C18H15NO2/c1-19(16-8-3-2-4-9-16)18(20)15-11-12-21-17-10-6-5-7-14(17)13-15/h2-13H,1H3

InChI Key

VHKDJWSFRYLYIR-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3OC=C2

Origin of Product

United States

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